molecular formula C21H26N4O5 B2927642 N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(morpholin-4-yl)ethyl]ethanediamide CAS No. 1049477-57-7

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(morpholin-4-yl)ethyl]ethanediamide

Cat. No.: B2927642
CAS No.: 1049477-57-7
M. Wt: 414.462
InChI Key: RSYNCZPZWYUJTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(morpholin-4-yl)ethyl]ethanediamide is a complex organic compound that features a benzodioxin ring, a pyrrole ring, and a morpholine ring

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, or as a ligand in coordination chemistry.

    Biology: Potential use as a probe or inhibitor in biochemical assays, or as a starting point for drug discovery.

    Medicine: Investigation of its pharmacological properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

    Industry: Use in the development of new materials, such as polymers or coatings, with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(morpholin-4-yl)ethyl]ethanediamide typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxin ring, followed by the introduction of the pyrrole and morpholine rings through various coupling reactions. Common reagents used in these reactions include halogenated precursors, organometallic reagents, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(morpholin-4-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: Substitution reactions can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, solvents like dichloromethane or ethanol, and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers.

Mechanism of Action

The mechanism of action of N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(morpholin-4-yl)ethyl]ethanediamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(morpholin-4-yl)ethyl]ethanediamide include other benzodioxin derivatives, pyrrole-containing compounds, and morpholine-based molecules. Examples include:

  • 2,3-dihydro-1,4-benzodioxin-6-ylamine
  • 1-methyl-1H-pyrrole-2-carboxylic acid
  • N-(2-morpholin-4-ylethyl)acetamide

Uniqueness

The uniqueness of N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(morpholin-4-yl)ethyl]ethanediamide lies in its combination of three distinct functional groups, which may confer unique chemical and biological properties

Properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O5/c1-24-6-2-3-16(24)17(25-7-9-28-10-8-25)14-22-20(26)21(27)23-15-4-5-18-19(13-15)30-12-11-29-18/h2-6,13,17H,7-12,14H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSYNCZPZWYUJTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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